molecular formula C20H26N2O3S B2439938 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 954081-33-5

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2439938
CAS No.: 954081-33-5
M. Wt: 374.5
InChI Key: JAVMSEYQZGSJKK-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenoxy group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.

    Formation of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions.

    Synthesis of the piperidine derivative: The thiophen-2-ylmethyl group is introduced to piperidine through a nucleophilic substitution reaction.

    Coupling Reaction: Finally, the 2-(2-methoxyphenoxy)acetic acid is coupled with the piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the piperidine and thiophene groups can form hydrogen bonds and π-π interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
  • 2-(2-methoxyphenoxy)-N-((1-(phenylmethyl)piperidin-4-yl)methyl)acetamide
  • 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethylamine

Uniqueness

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of both the methoxyphenoxy and thiophen-2-ylmethyl groups, which provide a distinct combination of electronic and steric properties. This uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-18-6-2-3-7-19(18)25-15-20(23)21-13-16-8-10-22(11-9-16)14-17-5-4-12-26-17/h2-7,12,16H,8-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVMSEYQZGSJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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